5-(3-Methyloctan-2-yl)benzene-1,3-diol

Description

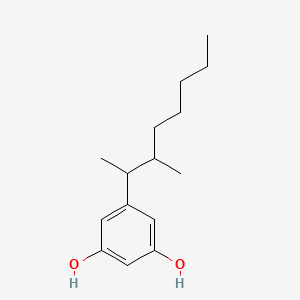

5-(3-Methyloctan-2-yl)benzene-1,3-diol (CAS: 56469-10-4) is a synthetic resorcinol derivative characterized by a branched alkyl substituent at the C5 position of the aromatic ring. Its molecular formula is C₁₅H₂₄O₂, with a molecular weight of 236.35 g/mol. The compound is stored under inert atmospheric conditions at room temperature to prevent degradation, reflecting its sensitivity to oxidation . Safety data indicate dermal and ocular irritation hazards (H315, H319, H335), necessitating careful handling .

Propriétés

Numéro CAS |

10436-52-9 |

|---|---|

Formule moléculaire |

C15H24O2 |

Poids moléculaire |

236.35 g/mol |

Nom IUPAC |

5-(3-methyloctan-2-yl)benzene-1,3-diol |

InChI |

InChI=1S/C15H24O2/c1-4-5-6-7-11(2)12(3)13-8-14(16)10-15(17)9-13/h8-12,16-17H,4-7H2,1-3H3 |

Clé InChI |

LFAMTYOOZUPASP-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC(C)C(C)C1=CC(=CC(=C1)O)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Alkyl Chain Variations

Climacostol (5-[(2Z)-Non-2-en-1-yl]benzene-1,3-diol)

Climacostol, a natural defense compound from Climacostomum virens, features a C9 unsaturated alkyl chain (non-2-en-1-yl) at the C5 position. Its Z-configured double bond enhances membrane interaction, while the absence of branching increases lipophilicity compared to 5-(3-Methyloctan-2-yl)benzene-1,3-diol. Synthetic derivatives, such as 2-Methyl-5-[(2Z)-non-2-en-1-yl]benzene-1,3-diol, demonstrate that methylation at the C2 position of the aromatic ring increases toxicity, likely due to steric effects altering target binding .

5-(8-Pentadecenyl)-1,3-benzenediol (Cardolmonoene)

This resorcinol derivative carries a C15 unsaturated alkyl chain (8-pentadecenyl), resulting in a higher molecular weight (318.50 g/mol) and extreme lipophilicity (XLogP: 8.10). Its elongated chain facilitates deeper integration into lipid bilayers, a property less pronounced in this compound due to shorter chain length and branching .

Table 1: Alkyl Substituent Comparison

| Compound | Alkyl Chain | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| This compound | Branched C8 (3-methyloctan-2-yl) | 236.35 | Moderate lipophilicity |

| Climacostol | Unsaturated C9 (non-2-en-1-yl) | 264.36 | Enhanced membrane interaction |

| Cardolmonoene | Unsaturated C15 (8-pentadecenyl) | 318.50 | Extreme lipophilicity |

Substituent Position and Functional Group Modifications

(E)-5-(4-Methoxystyryl)benzene-1,3-diol

This stilbene derivative has a 4-methoxystyryl group at C5, introducing conjugation and planarity. The E-configuration and methoxy group enhance antioxidant activity by stabilizing radical intermediates, a mechanism less relevant to this compound due to its non-conjugated alkyl chain .

trans-Resveratrol (5-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol)

A well-studied antioxidant, trans-resveratrol features a 4-hydroxyphenyl ethenyl group. Its extended π-system facilitates radical scavenging, whereas the branched alkyl chain in this compound may prioritize hydrophobic interactions over redox activity .

Table 2: Functional Group Impact

| Compound | Functional Group | Biological Role |

|---|---|---|

| This compound | Branched alkyl | Likely membrane disruption |

| (E)-5-(4-Methoxystyryl)benzene-1,3-diol | Methoxystyryl | Antioxidant, planar structure |

| trans-Resveratrol | Hydroxyphenyl ethenyl | Radical scavenging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.